5-amino-1-(4-bromobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(2,5-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(2,5-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-bromobenzylamine and 2,5-dimethoxybenzaldehyde can form an intermediate, which then undergoes cyclization with hydrazine derivatives to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(2,5-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(2,5-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(2,5-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine and methoxy groups can enhance binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Benzylamine Derivatives: Compounds with similar benzylamine structures but different functional groups.
Uniqueness
5-AMINO-1-[(4-BROMOPHENYL)METHYL]-N-(2,5-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the triazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H18BrN5O3 |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(2,5-dimethoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H18BrN5O3/c1-26-13-7-8-15(27-2)14(9-13)21-18(25)16-17(20)24(23-22-16)10-11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
KAUKKPZERGIQCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.